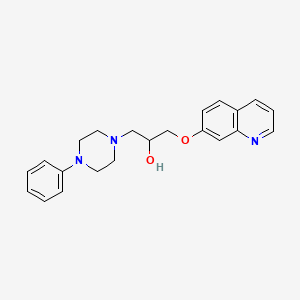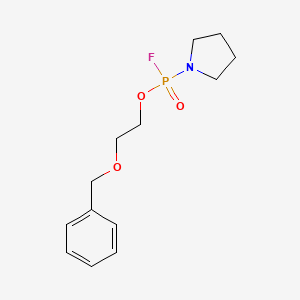
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is a complex organic compound with a unique structure that combines elements of phosphonofluoridic acid, pyrrolidine, and phenylmethoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives . The phenylmethoxyethyl ester component is usually prepared through esterification reactions involving phenylmethanol and ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids or esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets and form stable complexes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonofluoridic acid derivatives and esters, such as:
- Phosphonofluoridic acid, 1-pyrrolidinyl-, ethyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, methyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, phenyl ester
Uniqueness
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is unique due to its combination of a pyrrolidine ring and a phenylmethoxyethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
85473-41-2 |
|---|---|
Molecular Formula |
C13H19FNO3P |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C13H19FNO3P/c14-19(16,15-8-4-5-9-15)18-11-10-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
WIUIRCIVHFKRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(OCCOCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


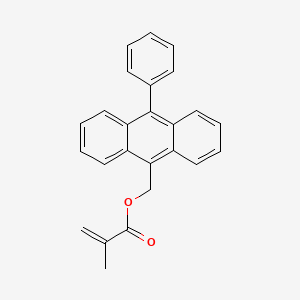
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

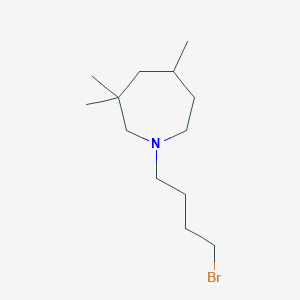
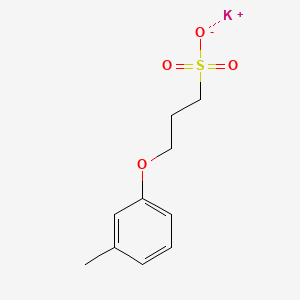
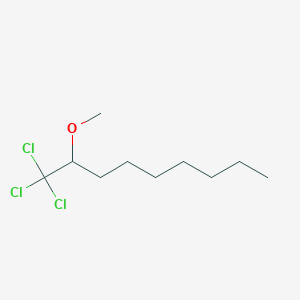
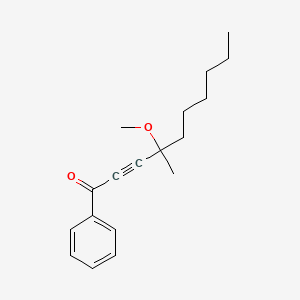
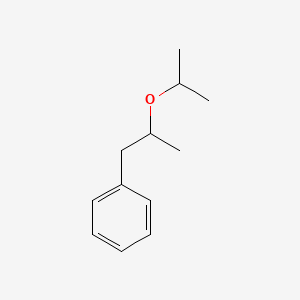
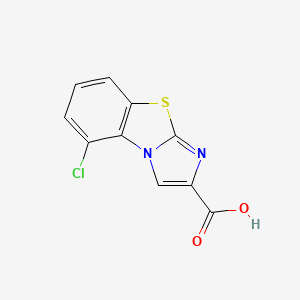
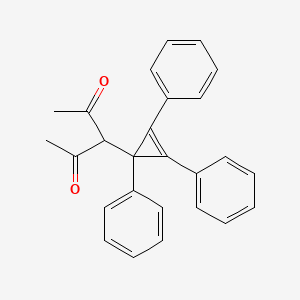
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
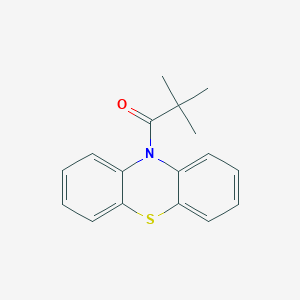
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
